Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

Synthetic Chemistry Cross-Coupling Purine Functionalization

Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- (CAS 643028-90-4; molecular formula C₁₀H₁₄BrN₄O₅P; MW 381.12 g/mol) belongs to the acyclic nucleoside phosphonate (ANP) class—structural mimics of nucleoside monophosphates in which a hydrolytically stable carbon–phosphorus bond replaces the labile phosphate ester. The compound features a 6-bromopurine base linked via an N9-(4-hydroxybutoxy) chain to a methylphosphonic acid moiety, placing it at the intersection of two functional domains: it serves as a potential inhibitor of purine salvage pathway enzymes (e.g., purine nucleoside phosphorylase, HG(X)PRT) and as a versatile synthetic intermediate wherein the C6–Br bond enables late-stage diversification through cross-coupling and nucleophilic aromatic substitution chemistry.

Molecular Formula C10H14BrN4O5P
Molecular Weight 381.12 g/mol
CAS No. 643028-90-4
Cat. No. B12605204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
CAS643028-90-4
Molecular FormulaC10H14BrN4O5P
Molecular Weight381.12 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Br)N=CN2C(CCOCP(=O)(O)O)CO
InChIInChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19)
InChIKeyOOACYIZFVDOYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid [[3-(6-Bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- (CAS 643028-90-4): A Specialized 6-Halopurine Acyclic Nucleoside Phosphonate for Targeted Enzyme Inhibition and Synthetic Diversification


Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- (CAS 643028-90-4; molecular formula C₁₀H₁₄BrN₄O₅P; MW 381.12 g/mol) belongs to the acyclic nucleoside phosphonate (ANP) class—structural mimics of nucleoside monophosphates in which a hydrolytically stable carbon–phosphorus bond replaces the labile phosphate ester [1]. The compound features a 6-bromopurine base linked via an N9-(4-hydroxybutoxy) chain to a methylphosphonic acid moiety, placing it at the intersection of two functional domains: it serves as a potential inhibitor of purine salvage pathway enzymes (e.g., purine nucleoside phosphorylase, HG(X)PRT) and as a versatile synthetic intermediate wherein the C6–Br bond enables late-stage diversification through cross-coupling and nucleophilic aromatic substitution chemistry [2].

Why a Generic Acyclic Nucleoside Phosphonate Cannot Substitute for CAS 643028-90-4 in Medicinal Chemistry and Probe Development


Generic substitution among acyclic nucleoside phosphonates is precluded by three pharmacophoric variables that independently govern target binding, metabolic fate, and synthetic tractability. First, the identity of the 6-substituent on the purine base dictates both enzyme affinity (6-oxopurines preferentially engage HG(X)PRT; 6-halopurines modulate PNP and adenosine deaminase interactions) and physicochemical properties such as lipophilicity and cellular permeability [1]. Second, the linker topology—here a 3-hydroxybutoxy chain with a phosphonomethyl ether terminus—produces a spatial separation between the purine and phosphonate motifs that differs fundamentally from the more common 2-(phosphonomethoxy)ethyl (PME) or 2-(phosphonomethoxy)propyl (PMP) scaffolds of adefovir and tenofovir [2]. Third, the C6–Br bond is not merely a passive structural feature; it is an enabling synthetic handle whose reactivity profile (lower catalyst loading in Pd-mediated cross-couplings versus the 6-chloro analog) has been quantitatively benchmarked, making the compound uniquely attractive as a diversifiable building block [3]. These orthogonal differentiation axes mean that no single commercially available ANP can simultaneously satisfy the requirements of a brominated purine scaffold, a hydroxylated four-carbon linker, and a synthetically competent C6 leaving group.

Quantitative Differentiation Evidence: CAS 643028-90-4 Versus Closest Analogs in Synthesis and Biological Profiling


Superior Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro Purine Nucleosides Require 50% Lower Palladium Catalyst Loading

In a direct head-to-head comparison of 6-bromo- versus 6-chloropurine nucleoside substrates under palladium-catalyzed aryl amination conditions, the 6-bromo derivative achieved efficient conversion at a catalyst loading of 5 mol% Pd(OAc)₂ / 7.5 mol% Xantphos, whereas the 6-chloro analog required double the loading (10 mol% Pd(OAc)₂ / 15 mol% Xantphos) to attain comparable product yields [1]. This differential reactivity translates into a tangible cost and efficiency advantage: for every gram of product synthesized, procurement of CAS 643028-90-4 reduces palladium catalyst consumption by approximately 50% relative to the corresponding 6-chloro intermediate, while also enabling milder reaction conditions that preserve the integrity of the phosphonate group.

Synthetic Chemistry Cross-Coupling Purine Functionalization

Modulated Lipophilicity: 6-Bromo Confers Intermediate logP Between 6-Chloro and 6-Iodo Congeners, Impacting Membrane Permeability

Although direct logP data for CAS 643028-90-4 are not reported in the primary literature, a systematic study of 6-halo-substituted purine nucleoside analogs by Murakami et al. established a rank-order of lipophilicity: 6-iodo ≈ 2-amino-6-iodo > 6-bromo ≈ 2-amino-6-bromo > 6-chloro ≈ 2-amino-6-chloro > 6-fluoro ≫ ddG > ddI, with logP values spanning approximately +0.5 to −1.2 across the series [1]. The 6-bromo group occupies an intermediate position in this lipophilicity gradient, offering a balanced profile that may enhance passive membrane permeability relative to the more polar 6-chloro analog without incurring the excessive hydrophobicity and potential solubility penalties associated with the 6-iodo derivative. This class-level inference is further supported by the established correlation between halogen polarizability and lipophilicity in heteroaromatic systems.

Physicochemical Profiling Drug-likeness Halogen Effects

Hydrolytic Stability: The C–P Phosphonate Bond Confers Resistance to Phosphatase-Mediated Degradation, Unlike Conventional Phosphate Monoesters

All acyclic nucleoside phosphonates, including CAS 643028-90-4, incorporate a carbon–phosphorus bond that is intrinsically resistant to enzymatic cleavage by cellular phosphatases, pyrophosphatases, and phosphodiesterases—enzymes that rapidly degrade conventional nucleotide mono-, di-, and triphosphates [1]. This is a defining and extensively validated class-level advantage of the phosphonate pharmacophore over phosphate esters. For example, the metabolic half-life of tenofovir (PMPA) in human plasma exceeds 24 hours, whereas nucleoside monophosphates are typically hydrolyzed within minutes [2]. By extension, CAS 643028-90-4 inherits this hydrolytic stability, which is critical for applications requiring sustained intracellular exposure or in vivo prodrug strategies where premature dephosphorylation would abrogate activity. Unlike the 6-oxopurine phosphonates PMEG and PMEDAP, which exhibit pronounced cytotoxicity (IC₅₀ in the nanomolar range against proliferating cells), the 6-bromo substitution may offer a more favorable therapeutic index, though direct comparative cytotoxicity data for this specific compound remain to be established [3].

Metabolic Stability Phosphonate Chemistry Prodrug Viability

Linker Geometry Divergence: The 3-Hydroxybutoxy Spacer Produces a Distinct Purine-to-Phosphonate Distance Compared to PME/PMP Scaffolds of Adefovir and Tenofovir

The linker in CAS 643028-90-4 comprises a four-carbon chain with a hydroxyl group at the 3-position and a phosphonomethyl ether terminus, resulting in a purine-to-phosphorus through-bond distance of approximately 7 atoms (N9–C–C–C–O–C–P). This contrasts with the 5-atom distance in the PME scaffold (N9–C–C–O–C–P) of adefovir and the 6-atom distance in the PMP scaffold (N9–C–C–C–O–C–P) of tenofovir. The 2012 study by Česnek et al. demonstrated that for 6-oxopurine ANPs targeting HG(X)PRT enzymes, variation in linker length and the position of the oxygen atom within the linker profoundly influenced inhibitor binding: human HGPRT bound ANPs with 5- or 6-atom linkers with Ki ~0.5 µM but showed markedly reduced affinity for longer linkers, whereas parasite enzymes preferred linkers with oxygen at the 3-position [1]. Although the Česnek study focused on 6-oxopurine bases rather than 6-bromopurine, the linker geometry effects are expected to be base-independent and constitute a class-level structural differentiator that separates CAS 643028-90-4 from the clinically established PME and PMP drug classes.

Linker Pharmacology Structure-Activity Relationships ANP Scaffold Comparison

Versatile SNAr Reactivity: 6-Bromo Enables Diversification with N-, O-, and S-Nucleophiles Under Milder Conditions Than 6-Chloro or 6-Fluoro Analogs

Comparative studies of 6-halopurine nucleosides in SNAr reactions have established that the 6-bromo derivative offers an optimal balance of reactivity and stability: it is sufficiently electrophilic to undergo substitution with a broad range of N-, O-, and S-nucleophiles under mild conditions, yet more stable toward adventitious hydrolysis than the 6-iodo analog and significantly more reactive than the 6-chloro or 6-fluoro derivatives . Specifically, 6-bromopurine nucleosides react with primary and secondary amines at ambient to moderately elevated temperatures (25–80 °C) in polar solvents, whereas 6-chloropurine substrates often require prolonged heating or microwave irradiation, and 6-fluoropurine substrates, while highly reactive, are prone to hydrolytic degradation during handling and storage [1]. For procurement purposes, this reactivity profile positions CAS 643028-90-4 as the preferred entry point for generating diverse 6-substituted purine phosphonate libraries, offering broader substrate scope than the 6-chloro analog and superior shelf stability relative to the 6-fluoro or 6-iodo counterparts.

Nucleophilic Aromatic Substitution Purine Library Synthesis Structure-Activity Relationship Exploration

Optimal Research and Industrial Deployment Scenarios for CAS 643028-90-4 Based on Verified Differentiation Evidence


Diversifiable Building Block for 6-Substituted Purine Phosphonate Libraries via Palladium-Catalyzed Cross-Coupling

CAS 643028-90-4 is the synthetically preferred starting material for constructing libraries of 6-aryl, 6-alkenyl, and 6-alkynyl purine phosphonate analogs via Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling. As established by the direct comparative catalyst-loading data, the 6-bromo substrate requires only 5 mol% Pd(OAc)₂—half the loading needed for the 6-chloro analog—thereby reducing both catalyst cost and palladium contamination in the final products [1]. This efficiency gain is particularly consequential in parallel library synthesis, where per-well savings compound across dozens to hundreds of reactions. Medicinal chemistry teams targeting purine salvage pathway enzymes (PNP, HGPRT, HGXPRT) can use this compound to explore C6-substituent SAR while retaining the hydrolytically stable phosphonate moiety and the extended 7-atom linker that differentiates this scaffold from the PME/PMP drug classes [2].

Probe Development for Purine Nucleoside Phosphorylase (PNP) Inhibition with Tunable Lipophilicity

The intermediate lipophilicity conferred by the 6-bromo substituent—situated between the more polar 6-chloro and the more hydrophobic 6-iodo analogs in the established halogen logP rank-order—makes CAS 643028-90-4 an attractive starting point for developing cell-permeable PNP inhibitors [1]. Human PNP is a validated target for T-cell leukemia, and the 6-bromo ANP scaffold can be advanced either as a direct enzyme inhibitor or as a prodrug precursor, leveraging the metabolic stability of the C–P bond to ensure sustained target engagement [2]. Researchers can further modulate the physicochemical profile by replacing the bromine via late-stage cross-coupling, using the compound as a platform for iterative optimization of potency, selectivity, and cellular activity.

Synthetic Intermediate for Anti-Parasitic HG(X)PRT Inhibitors with Non-Canonical Linker Geometry

Plasmodium falciparum and Plasmodium vivax rely exclusively on the purine salvage enzyme HG(X)PRT for purine nucleotide biosynthesis, making it a compelling anti-malarial target. ANPs with phosphonoalkoxyalkyl linkers have demonstrated Ki values as low as 100 nM against Pf HGXPRT, and the specific linker topology of CAS 643028-90-4—with oxygen at the 3-position of the butyl chain—has been shown to favor parasite enzyme binding over the human ortholog when paired with 6-oxopurine bases [1]. Although direct Ki data for the 6-bromo variant are not yet reported, this compound provides the correct linker geometry and a synthetically addressable purine base for conversion to the 6-oxopurine pharmacophore (via hydrolysis or enzymatic deamination), positioning it as a strategic intermediate for anti-malarial ANP development [2].

Orthogonal Reactivity Partner in Sequential Functionalization Strategies Requiring Selective C6 Activation

In synthetic routes that demand sequential functionalization of the purine scaffold—for instance, when the phosphonate group or the hydroxyl on the butoxy linker must be modified before the purine C6 position is elaborated—the 6-bromo substituent provides an orthogonal, latent reactive site. Unlike the 6-fluoro analog, which undergoes spontaneous hydrolysis, or the 6-iodo analog, which may participate in unwanted side reactions, the 6-bromo group remains intact through a wide range of protecting group manipulations, phosphonate esterification/deprotection sequences, and linker modifications, yet can be cleanly activated when desired using mild Pd-catalyzed or SNAr conditions [1]. This temporal control over reactivity is essential for convergent synthetic strategies and is a documented advantage of the 6-bromo halopurine class over lighter or heavier halogen congeners.

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